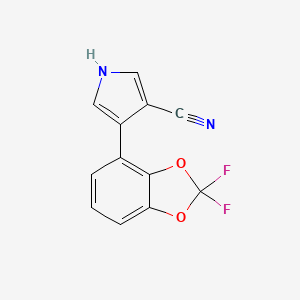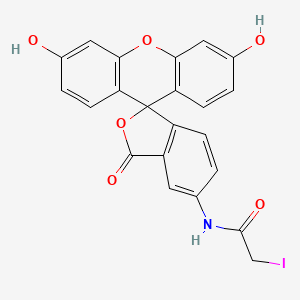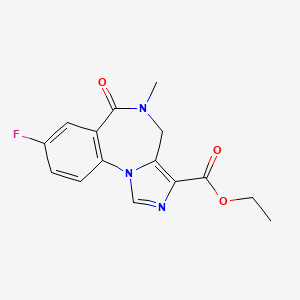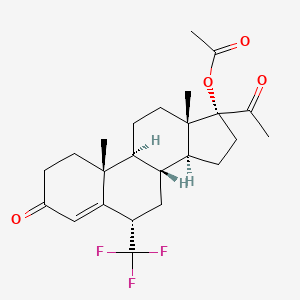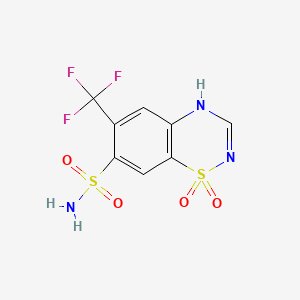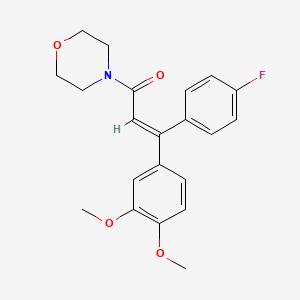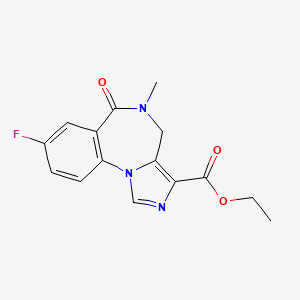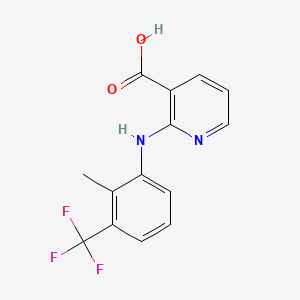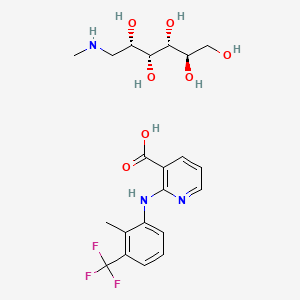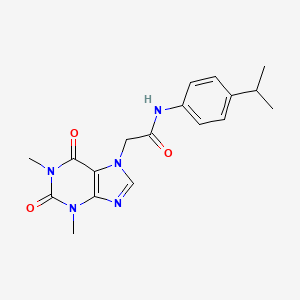
HC-030031
Vue d'ensemble
Description
HC-030031 est un antagoniste puissant et sélectif du récepteur du potentiel transitoire ankyrine 1 (TRPA1). Il est principalement utilisé dans la recherche scientifique pour étudier les mécanismes de la douleur et l'inflammation. Le composé a montré un potentiel significatif dans la réduction de l'hypersensibilité mécanique induite par la douleur inflammatoire et neuropathique .
Applications De Recherche Scientifique
HC-030031 has a wide range of scientific research applications, including:
Chemistry: Used to study the chemical properties and reactions of TRPA1 antagonists.
Medicine: Investigated for its potential therapeutic effects in treating chronic pain conditions.
Industry: Utilized in the development of new pain-relief medications and anti-inflammatory agents.
Mécanisme D'action
Target of Action
HC-030031, also known as 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-isopropylphenyl)acetamide, is a potent and selective antagonist for the Transient Receptor Potential Ankyrin 1 (TRPA1) receptor . TRPA1 is a non-selective cation channel and is the sole mammalian member that defines the TRPA subfamily .
Mode of Action
This compound works by blocking TRPA1-mediated currents . It antagonizes allyl isothiocyanate (AITC) and formalin-evoked calcium influx with IC50s of 6.2±0.2 and 5.3±0.2 μM, respectively . It is selective over TRPV1, TRPV3, TRPV4, hERG, and NaV1.2 channels .
Biochemical Pathways
The TRPA1 receptor is activated by various nociceptive stimuli such as noxious cold, pungent natural products like cinnamaldehyde, and environmental irritants like acrolein . By inhibiting the TRPA1 receptor, this compound can modulate these biochemical pathways and reduce the hypersensitivity caused by these stimuli .
Result of Action
This compound has been shown to attenuate inflammatory- and neuropathy-induced mechanical hypersensitivity . In rat models, oral administration of this compound at a dose of 100 mg/kg significantly reversed mechanical hypersensitivity in chronic models of Complete Freund’s Adjuvant (CFA)-induced inflammatory pain and the spinal nerve ligation model of neuropathic pain .
Action Environment
The efficacy of this compound can be influenced by various environmental factors. For instance, the responses of TRPA1 to agonists and antagonists vary among species . This species-specific difference has been utilized to identify the structural basis of activation and inhibition mechanisms
Analyse Biochimique
Biochemical Properties
HC-030031 is known to block TRPA1-mediated currents with an IC50 of 0.7 μM . It is selective over TRPV1, TRPV3, TRPV4, hERG, and NaV1.2 channels . It does not display any significant binding to 41 other receptors, ion channels, and transporters nor functional modulation of 7 enzymes that are known to modulate pain signaling .
Cellular Effects
In cellular models, this compound has been shown to reduce cisplatin-induced renal tissue injury, apoptosis, and mitochondrial dysfunction . It also reduced the mitochondria-associated endoplasmic reticulum membrane (MAM) structure . Furthermore, it has been observed to decrease cell proliferation and increase apoptosis in HK-2 cells .
Molecular Mechanism
This compound acts as a selective antagonist for the TRPA1 receptor . It blocks TRPA1-mediated currents and is selective over other channels . A single amino acid residue (N855 in hTRPA1) significantly contributes to the inhibitory action of this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to effectively attenuate mechanical hypersensitivity in models of inflammatory and neuropathic pain . It has also been observed to reduce AITC-induced nocifensive behaviors in rats .
Dosage Effects in Animal Models
In animal models, oral administration of this compound at a dose of 100 mg/kg significantly reversed mechanical hypersensitivity in the more chronic models of Complete Freunds Adjuvant (CFA)-induced inflammatory pain and the spinal nerve ligation model of neuropathic pain .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du HC-030031 implique plusieurs étapes, commençant par la préparation du 2-(1,3-diméthyl-2,6-dioxopurin-7-yl)-N-(4-propan-2-ylphényl)acétamide. Les conditions de réaction impliquent généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter la formation du composé souhaité. La solubilité du this compound dans le diméthylsulfoxyde est supérieure à 10 millimolaires .
Méthodes de production industrielle
La production industrielle du this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour maximiser le rendement et la pureté. Le composé est souvent produit en lots et nécessite une surveillance attentive des paramètres de réaction pour assurer la cohérence et la qualité .
Analyse Des Réactions Chimiques
Types de réactions
HC-030031 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.
Réduction : this compound peut être réduit pour former des dérivés réduits.
Substitution : Le composé peut subir des réactions de substitution, où des groupes fonctionnels spécifiques sont remplacés par d'autres.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des réactifs comme les halogènes et les agents alkylants sont couramment utilisés.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés oxydés avec des groupes fonctionnels modifiés, tandis que la réduction peut produire des formes réduites plus simples du composé .
Applications de la recherche scientifique
This compound a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé pour étudier les propriétés chimiques et les réactions des antagonistes du TRPA1.
Médecine : Envisagé pour ses effets thérapeutiques potentiels dans le traitement des douleurs chroniques.
Industrie : Utilisé dans le développement de nouveaux médicaments contre la douleur et d'agents anti-inflammatoires.
Mécanisme d'action
This compound exerce ses effets en bloquant sélectivement le récepteur TRPA1, un canal cationique non sélectif impliqué dans les voies de la douleur et de l'inflammation. Le composé inhibe l'afflux d'ions calcium induit par des activateurs tels que l'isothiocyanate d'allyle et la formaline, avec des valeurs de concentration inhibitrice demi-maximale de 6,2 et 5,3 micromolaires, respectivement . Ce blocage réduit l'activation des voies de la douleur et atténue l'hypersensibilité mécanique .
Comparaison Avec Des Composés Similaires
Composés similaires
Cannelle : Un autre activateur du TRPA1 utilisé dans la recherche sur la douleur.
Isothiocyanate d'allyle : Un composé qui active le TRPA1 et est utilisé pour étudier les mécanismes de la douleur.
Formaline : Souvent utilisée dans la recherche sur la douleur pour induire l'activation du TRPA1.
Unicité du HC-030031
This compound est unique par sa grande sélectivité et sa puissance en tant qu'antagoniste du TRPA1. Contrairement à d'autres composés qui peuvent avoir des effets plus larges sur plusieurs récepteurs, this compound cible spécifiquement le TRPA1, ce qui en fait un outil précieux dans la recherche sur la douleur et l'inflammation .
Propriétés
IUPAC Name |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3/c1-11(2)12-5-7-13(8-6-12)20-14(24)9-23-10-19-16-15(23)17(25)22(4)18(26)21(16)3/h5-8,10-11H,9H2,1-4H3,(H,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEQDZPHDVAOBLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C2C(=O)N(C(=O)N3C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10360763 | |
| Record name | 2-(1,3-Dimethyl-2,6-dioxopurin-7-yl)-N-(4-propan-2-ylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10360763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
349085-38-7 | |
| Record name | HC-030031 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0349085387 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(1,3-Dimethyl-2,6-dioxopurin-7-yl)-N-(4-propan-2-ylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10360763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HC-030031 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HC-030031 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MU78VFH9C7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

